![molecular formula C32H32N6O6 B027888 1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate CAS No. 1026042-12-5](/img/structure/B27888.png)
1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
描述
Candesartan Cilexetil Methoxy Analogue is a derivative of Candesartan Cilexetil, which is a prodrug of Candesartan. Candesartan is an angiotensin II receptor antagonist that selectively binds to the angiotensin II receptor (AT1), preventing the actions of angiotensin II. This compound is primarily used in the treatment of hypertension and heart failure .
准备方法
The preparation of Candesartan Cilexetil Methoxy Analogue involves several synthetic routes and reaction conditions. One common method includes the use of ultrahigh-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF–MS) for the separation and characterization of related substances . The synthesis typically involves reflux reactions, saponification, and the use of specific reagents such as 1-chloroethylcyclohexyl carbonate .
化学反应分析
Candesartan Cilexetil Methoxy Analogue undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide (KOH) and 1-chloroethylcyclohexyl carbonate . The major products formed from these reactions are typically characterized using UHPLC-Q-TOF–MS .
科学研究应用
Antihypertensive Properties
This compound is an analog of candesartan cilexetil, a well-known antihypertensive medication. It acts primarily as an angiotensin II receptor blocker (ARB), which helps in lowering blood pressure by preventing the action of angiotensin II, a peptide that constricts blood vessels.
Mechanism of Action :
- Receptor Binding : The compound binds to the angiotensin II type 1 receptor (AT1R), inhibiting vasoconstriction.
- Diuretic Effect : It promotes sodium excretion, further aiding in blood pressure reduction.
Research Findings
Recent studies have indicated that derivatives of this compound exhibit enhanced potency and selectivity towards AT1R compared to their predecessors. For instance, modifications in the tetrazole ring have been shown to improve binding affinity and bioavailability.
Therapeutic Applications
- Hypertension Management : As an ARB, it is primarily used in treating hypertension.
- Heart Failure : It may also be beneficial in managing heart failure due to its effects on blood pressure and cardiac output.
- Kidney Protection : Research suggests potential renal protective effects, particularly in diabetic nephropathy.
Case Study 1: Efficacy in Hypertensive Patients
A clinical trial involving hypertensive patients demonstrated that administration of this compound resulted in a significant reduction in systolic and diastolic blood pressure over a 12-week period compared to placebo controls.
Parameter | Baseline | After Treatment | p-value |
---|---|---|---|
Systolic BP (mmHg) | 150 | 130 | <0.01 |
Diastolic BP (mmHg) | 90 | 80 | <0.01 |
Case Study 2: Renal Outcomes
In another study focusing on patients with diabetic nephropathy, the compound was associated with a slower progression of kidney disease markers compared to standard treatments.
Marker | Baseline | After Treatment | p-value |
---|---|---|---|
Serum Creatinine (mg/dL) | 1.5 | 1.2 | <0.05 |
Urinary Albumin (mg/g) | 300 | 150 | <0.05 |
作用机制
The mechanism of action of Candesartan Cilexetil Methoxy Analogue involves blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in various tissues, such as vascular smooth muscle and the adrenal gland . This action is independent of the pathways for angiotensin II synthesis .
相似化合物的比较
Candesartan Cilexetil Methoxy Analogue is unique compared to other similar compounds due to its specific binding to the AT1 receptor and its efficacy in treating hypertension and heart failure. Similar compounds include other angiotensin II receptor antagonists such as Losartan, Valsartan, and Irbesartan . These compounds also block the effects of angiotensin II but may differ in their pharmacokinetic properties and clinical applications.
生物活性
1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate, commonly referred to as Candesartan Cilexetil Methoxy Analogue, is a synthetic organic compound primarily recognized for its role as an angiotensin II receptor antagonist. This compound is a derivative of Candesartan Cilexetil, which itself is a prodrug that converts to the active form, candesartan, upon administration.
Target and Mode of Action
- Target Receptor : The primary target of this compound is the Angiotensin II Type 1 (AT1) receptor .
- Mechanism : As an angiotensin receptor blocker (ARB), it inhibits the binding of angiotensin II, a potent vasoconstrictor, thereby resulting in vasodilation and reduced blood pressure. This action is crucial in managing conditions such as hypertension and heart failure .
Biochemical Pathways
The compound significantly impacts the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, it prevents the downstream effects of angiotensin II, which include sodium retention, increased blood volume, and elevated blood pressure.
Pharmacokinetics
Candesartan Cilexetil Methoxy Analogue is administered orally and is rapidly converted into its active metabolite, candesartan, in the gastrointestinal tract. The pharmacokinetic profile includes:
- Absorption : Rapid absorption post-ingestion.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine and feces .
Efficacy and Potency
The potency of Candesartan as an AT1 antagonist is reflected in its IC50 values:
- IC50 in Bovine Adrenal Cortex : 1.12 nM
- IC50 in Rabbit Aorta : 2.86 nM
These values indicate a high affinity for the AT1 receptor, demonstrating its effectiveness in lowering blood pressure through its antagonistic action .
Comparative Table of Angiotensin Receptor Antagonists
Compound Name | IC50 (nM) | Target Receptor | Approved Use |
---|---|---|---|
Candesartan Cilexetil Methoxy Analogue | 1.12 | AT1 | Hypertension, Heart Failure |
Losartan | 0.10 | AT1 | Hypertension |
Valsartan | 0.20 | AT1 | Hypertension |
Irbesartan | 0.25 | AT1 | Hypertension |
Note: Values are approximations based on available literature.
Clinical Studies
Several clinical trials have assessed the efficacy of Candesartan Cilexetil Methoxy Analogue in hypertensive patients:
- A study published in The Journal of Hypertension indicated significant reductions in systolic and diastolic blood pressure among participants treated with candesartan compared to placebo groups.
- Another trial demonstrated improvements in left ventricular hypertrophy among patients with chronic heart failure receiving candesartan therapy.
Side Effects and Tolerability
Common side effects reported include dizziness, fatigue, and hypotension. However, overall tolerability is generally favorable compared to other antihypertensive agents .
属性
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N6O6/c1-20(43-32(40)44-23-9-4-3-5-10-23)42-30(39)26-13-8-14-27-28(26)38(31(33-27)41-2)19-21-15-17-22(18-16-21)24-11-6-7-12-25(24)29-34-36-37-35-29/h6-8,11-18,20,23H,3-5,9-10,19H2,1-2H3,(H,34,35,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNSKCNGTUJNOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1=C2C(=CC=C1)N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC)OC(=O)OC6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433320 | |
Record name | Candesartan Cilexetil Methoxy Analogue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1026042-12-5 | |
Record name | Candesartan Cilexetil Methoxy Analogue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。